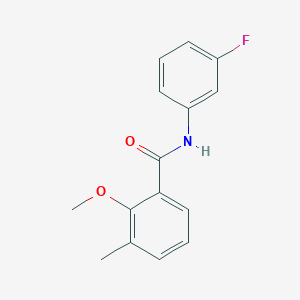

N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide, commonly known as FMeOAm or FMOM, is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research as a tool compound to study the biological activities of various receptors and enzymes.

Mecanismo De Acción

The mechanism of action of FMeOAm is based on its interaction with the target receptors and enzymes. FMeOAm can bind to the CB1 receptor and induce the conformational changes of the receptor, leading to the activation of the downstream signaling pathways, such as the G protein-coupled receptor (GPCR) signaling pathway and the mitogen-activated protein kinase (MAPK) signaling pathway. FMeOAm can also bind to the TRPV1 receptor and block the binding of the ligands, such as capsaicin, leading to the inhibition of the pain sensation. FMeOAm can also bind to the FAAH enzyme and inhibit its activity, leading to the accumulation of endocannabinoids and the enhancement of the endocannabinoid signaling.

Biochemical and Physiological Effects

The biochemical and physiological effects of FMeOAm depend on the target receptors and enzymes. FMeOAm can induce the activation of the CB1 receptor and the downstream signaling pathways, leading to the modulation of various physiological functions, such as appetite, pain, mood, and memory. FMeOAm can also inhibit the activity of the FAAH enzyme and enhance the endocannabinoid signaling, leading to the modulation of various physiological functions, such as inflammation, pain, and anxiety. FMeOAm can also block the activation of the TRPV1 receptor and the pain sensation, leading to the relief of pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using FMeOAm in lab experiments include its potency, selectivity, and availability. FMeOAm is a highly potent and selective tool compound, which can be used to study the biological activities of various receptors and enzymes with high specificity and accuracy. FMeOAm is also commercially available, which makes it easy to obtain and use in lab experiments. The limitations of using FMeOAm in lab experiments include its cost, toxicity, and solubility. FMeOAm is a relatively expensive compound, which may limit its use in large-scale experiments. FMeOAm is also toxic and can cause adverse effects on the health of the researchers, which requires strict safety precautions. FMeOAm is also poorly soluble in water, which may limit its use in aqueous solutions.

Direcciones Futuras

The future directions of FMeOAm research include the development of novel derivatives with improved potency, selectivity, and bioavailability. The future research can also focus on the identification of new target receptors and enzymes that can be modulated by FMeOAm and the elucidation of the molecular mechanisms underlying the biological activities of FMeOAm. The future research can also explore the potential therapeutic applications of FMeOAm in various diseases, such as pain, inflammation, anxiety, and depression.

Métodos De Síntesis

The synthesis of FMeOAm involves the reaction between 3-fluoroaniline and 2-methoxy-3-methylbenzoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields FMeOAm as a white solid with a melting point of 135-137°C and a purity of over 99%.

Aplicaciones Científicas De Investigación

FMeOAm has been extensively used in scientific research as a tool compound to study the biological activities of various receptors and enzymes, such as the cannabinoid receptor 1 (CB1), the transient receptor potential vanilloid 1 (TRPV1), and the fatty acid amide hydrolase (FAAH). FMeOAm is a potent and selective CB1 receptor agonist, which can induce the activation of the CB1 receptor and the downstream signaling pathways. FMeOAm is also a potent and selective TRPV1 receptor antagonist, which can block the activation of the TRPV1 receptor and the pain sensation. FMeOAm is also a potent and selective FAAH inhibitor, which can increase the level of endocannabinoids and enhance the endocannabinoid signaling.

Propiedades

Nombre del producto |

N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide |

|---|---|

Fórmula molecular |

C15H14FNO2 |

Peso molecular |

259.27 g/mol |

Nombre IUPAC |

N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide |

InChI |

InChI=1S/C15H14FNO2/c1-10-5-3-8-13(14(10)19-2)15(18)17-12-7-4-6-11(16)9-12/h3-9H,1-2H3,(H,17,18) |

Clave InChI |

QMIHXULXQJYSJC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)F |

SMILES canónico |

CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)F)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B277747.png)

![6-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B277748.png)

![5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B277749.png)

![Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate](/img/structure/B277751.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)

![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B277753.png)